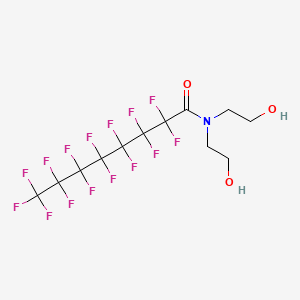
Perfluorooctanoic acid diethanolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluorooctanoic acid diethanolamide is a compound derived from perfluorooctanoic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are known for their high chemical stability and resistance to degradation, making them persistent in the environment. This compound is used in various industrial applications due to its unique properties, including its surfactant capabilities and resistance to heat and chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perfluorooctanoic acid diethanolamide typically involves the reaction of perfluorooctanoic acid with diethanolamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves heating the reactants in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and may involve the use of solvents to enhance the reaction rate and product recovery.
Analyse Des Réactions Chimiques
Types of Reactions
Perfluorooctanoic acid diethanolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can produce a variety of substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Perfluorooctanoic acid diethanolamide has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsion polymerization and as a stabilizer for certain chemical formulations.
Biology: It is used in studies related to its environmental impact and biodegradation, as well as its interactions with biological systems.
Medicine: Research is ongoing to understand its potential effects on human health, including its role as an endocrine disruptor and its potential carcinogenicity.
Industry: It is used in the production of non-stick coatings, water-repellent fabrics, and firefighting foams due to its unique properties.
Mécanisme D'action
The mechanism of action of perfluorooctanoic acid diethanolamide involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPAR-α), leading to various biological effects, including changes in lipid metabolism and liver function. The compound’s high stability and resistance to degradation also contribute to its persistence in the environment and potential bioaccumulation in living organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to perfluorooctanoic acid diethanolamide include:
Perfluorooctanoic acid: The parent compound, known for its widespread use and environmental persistence.
Perfluorooctanesulfonic acid: Another PFAS compound with similar properties and applications.
GenX: A replacement for perfluorooctanoic acid with similar applications but different chemical structure.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as enhanced surfactant capabilities and resistance to chemical degradation. Its diethanolamide functional group also provides additional reactivity compared to other PFAS compounds, making it useful in a broader range of applications.
Propriétés
Numéro CAS |
42268-97-3 |
|---|---|
Formule moléculaire |
C12H10F15NO3 |
Poids moléculaire |
501.19 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N,N-bis(2-hydroxyethyl)octanamide |
InChI |
InChI=1S/C12H10F15NO3/c13-6(14,5(31)28(1-3-29)2-4-30)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h29-30H,1-4H2 |
Clé InChI |
NOBCKVRTJFZOFF-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


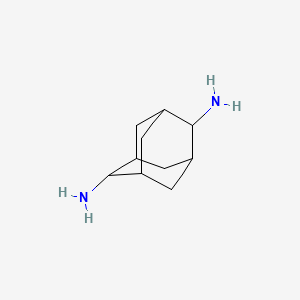


![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
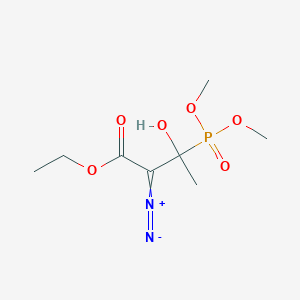
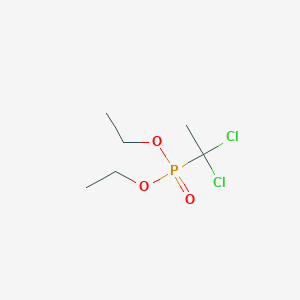

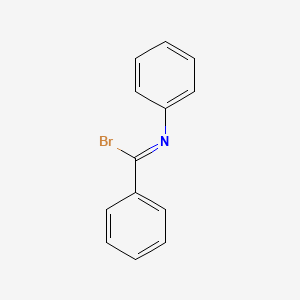
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
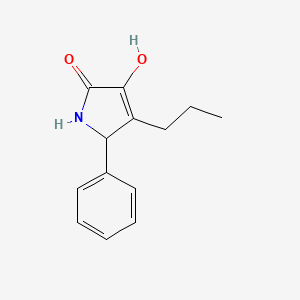
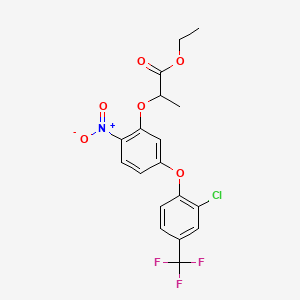
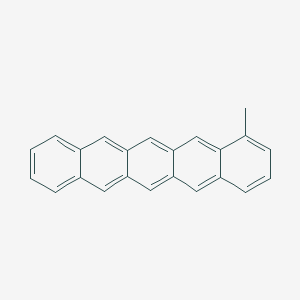

![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
